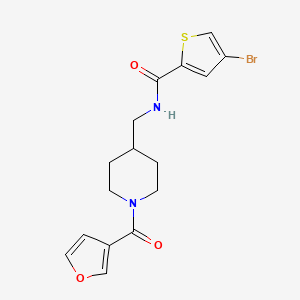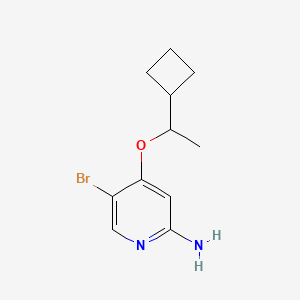
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C11H15BrN2O . It has a molecular weight of 271.158. The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is 1S/C11H16N2O/c1-8(9-3-2-4-9)14-10-5-6-13-11(12)7-10/h5-9H,2-4H2,1H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” are not mentioned in the search results, pyridine derivatives are known to undergo various types of reactions . For example, Grignard reagents can be added to pyridine N-oxides to afford 2-substituted pyridines .Physical And Chemical Properties Analysis
“5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is an oil at room temperature .Aplicaciones Científicas De Investigación
1. Catalysis and Selective Amination
Research shows that 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine and related compounds can be effectively used in catalysis. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).
2. Synthesis of Pyridine Derivatives
5-Bromo pyridine derivatives are key in synthesizing novel compounds. For example, efficient synthesis of new pyridine-based derivatives via Suzuki cross-coupling reaction has been demonstrated using these compounds. These derivatives have potential applications in areas like liquid crystal technology and biological activities (Ahmad et al., 2017).
3. Formation of Heterocyclic Compounds
The compound and its derivatives are used in the formation of various heterocyclic compounds. For example, cyclocondensation reactions involving these derivatives lead to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry (Yakovenko et al., 2020).
4. Structural and Coordination Chemistry
The compound's derivatives are instrumental in structural and coordination chemistry. They have been used to synthesize complexes and study their structural properties, which is crucial in understanding various chemical processes and reactions (Hegedus, Sundermann, & Dorhout, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-(1-cyclobutylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(8-3-2-4-8)15-10-5-11(13)14-6-9(10)12/h5-8H,2-4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHHZUMCYVTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)OC2=CC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

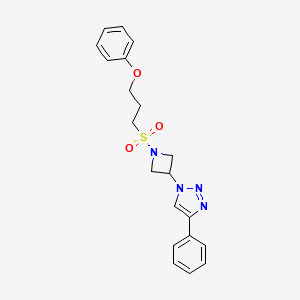

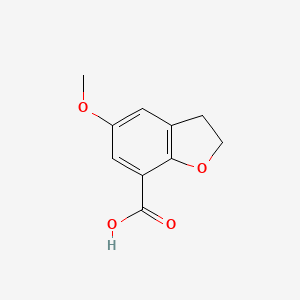
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
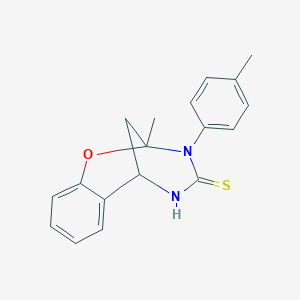
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)
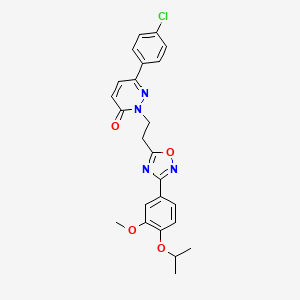
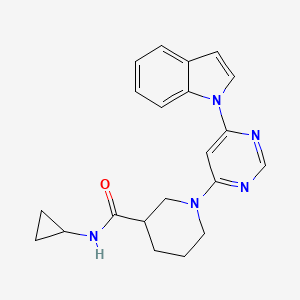
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
